molecular formula C21H18F3N3O2 B2890454 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705249-29-1

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2890454
CAS No.: 1705249-29-1
M. Wt: 401.389
InChI Key: JCJFHYUQOQCXGE-UHFFFAOYSA-N
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Description

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline intermediate.

The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with the piperidine-quinoxaline intermediate in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the carbonyl group in the trifluoromethylbenzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives or reduced carbonyl compounds.

    Substitution: Piperidine derivatives with new substituents.

Scientific Research Applications

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzimidazole: Shares the trifluoromethyl group and has similar applications in pharmaceuticals and materials science.

    4-(Trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of various trifluoromethyl-substituted compounds.

    2-(Trifluoromethyl)quinoxaline: Similar quinoxaline core with trifluoromethyl substitution, used in similar research applications.

Uniqueness

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is unique due to its combination of a quinoxaline core, a piperidine ring, and a trifluoromethylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJFHYUQOQCXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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